molecular formula C19H21BrN2O3S B2610729 N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 922893-86-5

N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2610729
CAS No.: 922893-86-5
M. Wt: 437.35
InChI Key: YWTYOMQOPSHCSU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a bromophenyl group, a cyclopentyl group, and a sulfamoyl benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps:

    Formation of Sulfamoyl Chloride: Cyclopentylmethylamine reacts with chlorosulfonic acid to form cyclopentyl(methyl)sulfamoyl chloride.

    Amide Bond Formation: The final step involves coupling the bromophenyl derivative with the sulfamoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized products like sulfoxides or sulfones.

    Reduction: Formation of reduced products like amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group allows for further functionalization, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the sulfamoyl group suggests possible interactions with biological targets, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The specific arrangement of functional groups may impart activity against certain biological pathways or targets, such as enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfamoyl group could form hydrogen bonds or ionic interactions with active sites, while the bromophenyl group might engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide: Similar structure with a chlorine atom instead of bromine.

    N-(3-fluorophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide: Similar structure with a fluorine atom instead of bromine.

    N-(3-methylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide: Similar structure with a methyl group instead of bromine.

Uniqueness

N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s chemical behavior and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-bromophenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3S/c1-22(17-7-2-3-8-17)26(24,25)18-11-9-14(10-12-18)19(23)21-16-6-4-5-15(20)13-16/h4-6,9-13,17H,2-3,7-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTYOMQOPSHCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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